molecular formula C13H10I2N2O2 B11532046 (2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide

(2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide

Cat. No.: B11532046
M. Wt: 480.04 g/mol
InChI Key: NXUCKXGRAPUDKQ-RUDMXATFSA-N
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Description

(2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of cyano, diiodo, and prop-2-en-1-yloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base. For this compound, the starting materials would include a suitable aldehyde and a ketone with the desired functional groups. The reaction is typically carried out in an ethanolic solution of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diiodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different halogen or functional groups.

Scientific Research Applications

(2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the diiodo groups can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide is unique due to the presence of both cyano and diiodo groups, which confer distinct chemical reactivity and potential biological activity. The prop-2-en-1-yloxy group also adds to its versatility in synthetic applications.

Properties

Molecular Formula

C13H10I2N2O2

Molecular Weight

480.04 g/mol

IUPAC Name

(E)-2-cyano-3-(3,5-diiodo-4-prop-2-enoxyphenyl)prop-2-enamide

InChI

InChI=1S/C13H10I2N2O2/c1-2-3-19-12-10(14)5-8(6-11(12)15)4-9(7-16)13(17)18/h2,4-6H,1,3H2,(H2,17,18)/b9-4+

InChI Key

NXUCKXGRAPUDKQ-RUDMXATFSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C(=O)N)I

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)N)I

Origin of Product

United States

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